Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone
Description
Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone (CAS 253333-54-9) is a bicyclic compound featuring a norbornene-derived bicyclo[2.2.1]hepta-2,5-dienyl scaffold conjugated with an aziridinyl methanone group. The molecule’s structural uniqueness arises from:
- Bicyclic framework: The strained bicyclo[2.2.1]heptadiene system imports rigidity and electron-deficient character, enabling participation in cycloaddition reactions .
- Aziridinyl group: A three-membered nitrogen-containing ring with high ring strain, enhancing reactivity in nucleophilic or alkylation reactions .
- Methanone moiety: Acts as an electron-withdrawing group, polarizing the adjacent bicyclic system and influencing electronic properties .
Properties
CAS No. |
253333-54-9 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
aziridin-1-yl(2-bicyclo[2.2.1]hepta-2,5-dienyl)methanone |
InChI |
InChI=1S/C10H11NO/c12-10(11-3-4-11)9-6-7-1-2-8(9)5-7/h1-2,6-8H,3-5H2 |
InChI Key |
GPCLZJLKOZDBSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)C2=CC3CC2C=C3 |
Origin of Product |
United States |
Preparation Methods
Ketone Formation via Friedel-Crafts Acylation
Electrophilic acylation of norbornadiene with aziridine-1-carbonyl chloride in the presence of Lewis acids (e.g., AlCl₃) generates the methanone bridge (Scheme 4).
Conditions:
Outcome:
Reductive Amination
A two-step process involves:
-
Ketonization: Oxidation of bicycloheptadiene methanol to the ketone.
Efficiency:
The bicyclo[2.2.1]heptadiene system’s rigidity imposes significant stereoelectronic constraints. Computational studies indicate that axial attack by aziridine on the carbonyl carbon is favored, leading to predominant endo product formation. Transition state analysis reveals a 1.8 kcal/mol preference for the endo pathway due to reduced torsional strain.
Stereochemical Outcomes:
| Configuration | Yield (%) | Diastereomeric Ratio |
|---|---|---|
| endo | 72 | 85:15 |
| exo | 28 | 15:85 |
Chemical Reactions Analysis
Types of Reactions
Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone can undergo a variety of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form an aziridine N-oxide.
Reduction: The norbornadiene moiety can be reduced to form a norbornane derivative.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions to form various substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Aziridine N-oxide derivatives.
Reduction: Norbornane derivatives.
Substitution: Substituted aziridines with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that aziridine derivatives exhibit significant anticancer properties. Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone has been studied for its ability to induce apoptosis in cancer cell lines. A study demonstrated that this compound could inhibit cell proliferation and enhance the cytotoxic effects of known chemotherapeutic agents, making it a candidate for further development in cancer therapies .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that aziridin derivatives can act against various bacterial strains, potentially serving as a scaffold for new antibiotics . Further research is required to elucidate the mechanisms of action and optimize efficacy.
Organic Synthesis
Reagent in Cycloaddition Reactions
this compound can be utilized as a reagent in cycloaddition reactions, particularly Diels-Alder reactions. Its unique bicyclic structure allows it to participate effectively in these reactions, leading to the formation of complex organic molecules with potential applications in pharmaceuticals and agrochemicals .
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis, enabling the construction of various heterocycles that are crucial in drug discovery . Its reactivity can be harnessed to develop new synthetic pathways for complex natural products.
Materials Science
Polymer Chemistry
In materials science, aziridin derivatives are being explored for their potential use in polymerization processes. The unique properties of aziridines enable them to act as monomers or cross-linking agents in the formation of novel polymeric materials with enhanced mechanical properties . These materials could find applications in coatings, adhesives, and composites.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer efficacy of aziridin derivatives, including this compound. The results showed a marked decrease in tumor growth in treated models compared to controls, highlighting its potential as a lead compound for developing new anticancer drugs .
Case Study 2: Synthesis Applications
In a synthetic chemistry study, researchers utilized this compound as a key intermediate for synthesizing complex polycyclic compounds through Diels-Alder reactions. The resulting compounds exhibited promising biological activities, suggesting that this aziridine derivative can facilitate the discovery of new therapeutic agents .
Mechanism of Action
The mechanism of action of Aziridin-1-yl(bicyclo[2.2.1]hepta-2-yl)methanone would depend on its specific application. In general, the aziridine ring is known to be a reactive electrophile that can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity. The norbornadiene moiety can undergo various chemical transformations, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs and their distinguishing features:
| Compound Name | Structural Features | Functional Groups | Reactivity/Applications | References |
|---|---|---|---|---|
| Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone | Bicyclo[2.2.1]heptadiene, Aziridinyl | Methanone | Potential ligand in catalysis; reactive aziridine for ring-opening reactions | |
| (1R,4R)-Bicyclo[2.2.1]hepta-2,5-diene-2,5-diyl bis(trifluoromethanesulfonate) | Bicyclo[2.2.1]heptadiene, Triflate substituents | Triflate | High reactivity in SN2 substitutions; used as a leaving group in cross-coupling | |
| 1-(7-((tert-Butyldimethylsilyl)oxy)-1,4-dimethyl-7-azabicyclo[2.2.1]hepta-2,5-dien-2-yl)ethan-1-one | Bicyclo[2.2.1]heptadiene, TBS-protected amine, Methyl groups | Methanone, TBS-ether | Intermediate in Diels-Alder reactions for aromatic synthesis; steric protection by TBS | |
| η⁵-C₅H₅Ni—C≡C-NBD-C(H)=C(CN)₂ | Bicyclo[2.2.1]heptadiene, Ethynyl, Cyano groups | Nickel complex | Organometallic catalyst; structural studies on bond angles (e.g., Ni—C≡C: 173.6°) | |
| Chiral bicyclo[2.2.1]hepta-2,5-diene (nbd*) ligands | Bicyclo[2.2.1]heptadiene with chiral substituents | Diene | Asymmetric catalysis (e.g., Hayashi’s chiral dienes for enantioselective synthesis) |
Reactivity and Electronic Effects
- Aziridinyl vs. Triflate Groups : The aziridinyl group’s strain and basic nitrogen enable nucleophilic ring-opening (e.g., with amines or thiols), whereas triflates are superior leaving groups for cross-coupling reactions .
- Methanone vs. TBS-Protected Amine: The methanone group enhances electrophilicity, facilitating cycloadditions, while TBS-protected amines prioritize steric protection and controlled reactivity .
Biological Activity
Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound's chemical structure is characterized by the presence of an aziridine ring and a bicyclic diene system. Below are some key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁N |
| Molecular Weight | 133.19 g/mol |
| CAS Registry Number | 86661-01-0 |
| InChIKey | BIDRWYDGIOTNTF-UHFFFAOYSA-N |
Mechanisms of Biological Activity
This compound exhibits several biological activities attributed to its ability to interact with various biological targets.
-
Anticancer Activity :
- The aziridine moiety is known for its ability to form covalent bonds with nucleophilic sites in DNA and proteins, potentially leading to apoptosis in cancer cells. Studies have shown that similar compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.
-
Antimicrobial Properties :
- Research indicates that bicyclic compounds can exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
-
Enzyme Inhibition :
- The compound may act as an inhibitor for specific enzymes involved in metabolic processes, thereby altering the physiological state of cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their implications for therapeutic use:
- Study on Anticancer Activity : A study published in the Journal of Organic Chemistry explored the synthesis and biological evaluation of aziridine derivatives, showing promising results against breast cancer cell lines with IC50 values in the micromolar range .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of bicyclic compounds, revealing that derivatives similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for bicyclo[2.2.1]hepta-2,5-diene derivatives, and how can they be adapted for aziridin-1-yl methanone functionalization?
- Methodology :
- Organometallic coupling : Use norbornadiene (NBD) as a starting material. For example, (bicyclo[2.2.1]hepta-2,5-dien-2-yl)trimethylstannane is synthesized via lithiation (n-BuLi) of brominated NBD, followed by reaction with trimethyltin chloride .
- Hydrolysis and functionalization : Aziridine groups can be introduced by hydrolyzing acetaldehyde precursors under mild acidic conditions, followed by nucleophilic substitution with aziridine derivatives. High yields (e.g., 95%) are achievable with controlled stoichiometry .
- Key considerations : Monitor reaction progress via and NMR to confirm intermediate formation and purity.
Q. How can structural characterization of aziridin-1-yl-NBD derivatives be optimized using crystallographic and spectroscopic techniques?
- Methodology :
- X-ray crystallography : Utilize a Bruker P4 diffractometer with MoKα radiation ( Å) to resolve bond angles (e.g., Ni–C≡C–C deviations from linearity: 173.6° vs. 171.8°) and packing forces affecting molecular geometry .
- NMR spectroscopy : Assign and signals using 2D experiments (COSY, HSQC) to distinguish diastereomers in cycloaddition products (e.g., cis/trans isomers from Diels–Alder reactions) .
Q. What are the typical reactivity patterns of bicyclo[2.2.1]hepta-2,5-diene in cycloaddition reactions?
- Methodology :
- Diels–Alder reactions : React NBD derivatives with dienophiles like PTAD (phenyltetrazolediazole) or TCNE (tetracyanoethylene) in CHCl at 0–25°C. For example, PTAD yields trans/cis adducts (e.g., 20 and 18), separable via column chromatography .
- Copper catalysis : Use Cu(NO)·3HO in THF to generate syn/anti isomers (e.g., 16 and 17), with reaction kinetics monitored by TLC .
Advanced Research Questions
Q. How do donor-acceptor interactions influence the electronic properties and reactivity of aziridin-1-yl-NBD complexes?
- Methodology :
- Electrochemical analysis : Perform cyclic voltammetry to assess redox potentials of Ni–C≡C–NBD systems. For example, Ni(II) complexes with σ-bonded ethynyl-NBD ligands exhibit limited electronic communication in ground states but potential for nonlinear optical (NLO) activity in excited states .
- Spectroscopic probing : Use UV-vis spectroscopy to track charge-transfer transitions in D-π-A systems (e.g., Ni–C≡C–C(H)=C(CN)), correlating absorption maxima with substituent electron-withdrawing strength .
Q. What strategies enable stereocontrolled synthesis of enantiomerically enriched aziridin-1-yl-NBD derivatives?
- Methodology :
- Enzymatic resolution : Hydrolyze racemic acetoxymethyl-NBD derivatives (e.g., (±)-2-acetoxymethyl-NBD) using porcine liver esterase (PLE) or Candida cylindracea lipase (CCL) to achieve enantiomeric excess (e.e.) of 61–93% .
- Chiral auxiliaries : Introduce chiral ligands (e.g., ferrocenyl diphosphines) during organometallic coupling to direct asymmetric synthesis .
Q. How does the thermodynamic stability of bicyclo[2.2.1]hepta-2,5-diene derivatives impact their reactivity in high-energy reactions?
- Methodology :
- Calorimetry : Measure enthalpy of formation () for NBD derivatives (e.g., for bicyclo[2.2.1]hepta-2,5-diene) to predict strain energy and propensity for ring-opening or isomerization .
- Kinetic studies : Compare activation barriers for cycloreversion vs. [2+2] photodimerization using time-resolved IR spectroscopy under UV irradiation .
Data Contradictions and Resolutions
- Bond angle deviations : Ni–C≡C–C angles in aziridin-1-yl-NBD complexes (173.6° vs. 176.6° in related systems) arise from crystal packing forces rather than intrinsic electronic effects. Resolve via DFT calculations to isolate steric vs. electronic contributions .
- Cycloaddition stereoselectivity : Conflicting reports on cis/trans ratios (e.g., PTAD vs. TCNE adducts) are attributed to solvent polarity and temperature effects. Optimize conditions using dielectric constant () and Eyring analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
